m-Chloramphenicol
CAS No.: 7411-65-6
Cat. No.: VC21339242
Molecular Formula: C11H12Cl2N2O5
Molecular Weight: 323.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7411-65-6 |
---|---|
Molecular Formula | C11H12Cl2N2O5 |
Molecular Weight | 323.13 g/mol |
IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide |
Standard InChI | InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 |
Standard InChI Key | FTMJFHVKAXPFIY-RKDXNWHRSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |
Chemical Structure and Properties
Structural Characteristics
Chloramphenicol features a distinctive chemical structure consisting of a paranitrobenzene ring attached to a propanediol group with a dichloracetamide side chain . The standard IUPAC name for the compound is 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide . The molecule contains multiple functional groups that contribute to its antibiotic properties, including the nitro group, dichloroacetamide moiety, and hydroxyl groups that play crucial roles in its binding to bacterial ribosomes.
The structure of Chloramphenicol is particularly notable for its stereochemistry, with specific configurations at its chiral centers that are essential for its antimicrobial activity. The presence of the para-nitrobenzene group is a defining characteristic of the standard structure, though the "m-" designation in m-Chloramphenicol suggests a potential structural variant with altered substitution patterns that may affect its pharmacological properties.
Physical and Chemical Properties
Chloramphenicol is characterized by specific physical and chemical properties that influence its pharmacokinetics and pharmaceutical formulations. Based on the available data, key properties include:
Chloramphenicol belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety consisting of a benzene ring with a carbon bearing a nitro group . This structural feature contributes significantly to its pharmacological activity and physical properties.
Mechanism of Action
Protein Synthesis Inhibition
Chloramphenicol exerts its antimicrobial effects primarily through inhibition of bacterial protein synthesis. It acts by reversibly binding to the peptidyl transferase cavity of the 50S subunit of the bacterial 70S ribosome . This binding prevents the aminoacyl-tRNA from properly attaching to the ribosome, effectively terminating polypeptide chain synthesis . The process is reversible if drug exposure is brief enough, allowing protein synthesis to resume once the antibiotic is removed .
Context-Dependent Inhibition
Recent research has revealed that Chloramphenicol's inhibitory action is more nuanced than previously understood. Evidence from ribosome profiling and toeprinting indicates that Chloramphenicol blocks translation in a manner dependent on the amino acid sequence of the nascent peptide in the peptidyl transferase center (PTC) . This contextual sensitivity contradicts the earlier notion that Chloramphenicol is simply a general inhibitor of translation.
Structural studies suggest that Chloramphenicol blocks new peptide bond formation by sterically hindering the positioning of the aminoacyl moiety of the A-site transfer RNA in the PTC . Recent cryo-electron tomography research resolving Chloramphenicol-bound ribosomes to 3.0 Å has further elucidated how the antibiotic coordinates with natural nascent peptides and transfer RNAs in the PTC .
These advanced studies indicate that Chloramphenicol leads to the accumulation of various translation elongation states, causing ongoing futile accommodation cycles and extensive ribosome collisions . This suggests that beyond its direct inhibition of protein synthesis, Chloramphenicol's action may involve activation of cellular stress responses .
Clinical Applications and Antimicrobial Spectrum
Therapeutic Uses
Chloramphenicol has demonstrated efficacy against a wide range of bacterial infections. It is particularly valued for its excellent tissue penetration, making it useful for treating infections in various sites, including those in the central nervous system and ocular tissues . Some of the primary clinical applications include:
In veterinary medicine, Chloramphenicol has been used to treat various bacterial infections in cats, including those affecting the urinary tract, biliary system, skin, and other anatomical sites . Its use becomes particularly valuable in cases involving resistant pathogens such as methicillin-resistant Staphylococcus species and multidrug-resistant Enterococcus faecium .
Antimicrobial Activity Profile
Chloramphenicol exhibits activity against a diverse range of pathogenic microorganisms. The table below summarizes its activity against different types of pathogens:
The broad-spectrum activity of Chloramphenicol makes it a valuable option for empiric therapy in certain clinical scenarios, particularly when multidrug-resistant organisms are suspected or when penetration into difficult-to-reach tissues is required.
Pharmacokinetics and Formulations
Absorption, Distribution, Metabolism, and Excretion
Chloramphenicol demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. The antibiotic generally exhibits good oral absorption and distributes widely throughout body tissues and fluids. Its excellent penetration into the central nervous system and ocular tissues makes it particularly valuable for treating infections in these sites .
The metabolism of Chloramphenicol occurs primarily in the liver through glucuronidation. Notably, cats have been hypothesized to be more susceptible to Chloramphenicol's adverse effects due to their decreased ability to conjugate drugs with glucuronic acid . This species-specific difference in metabolic capacity has important implications for dosing and monitoring when Chloramphenicol is used in feline patients.
Available Formulations
Common formulations include:
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Oral preparations (tablets, capsules)
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Ophthalmic formulations (eye drops, ointments) such as Chloroptic, Ophthochlor, and Golden Eye Antibiotic
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Injectable formulations for systemic administration
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Topical preparations for cutaneous application
Each formulation has specific indications and considerations for use based on the site of infection, severity of disease, and patient characteristics.
Toxicity and Adverse Effects
Bone Marrow Suppression
One of the most significant concerns with Chloramphenicol use is its potential to cause bone marrow suppression. High doses of Chloramphenicol have been associated with bone marrow suppression in experimental studies involving various species including ducks, cats, and dogs . This toxicity appears to be dose-dependent and typically reversible upon discontinuation of the drug .
In cats administered 120 mg/kg/day of Chloramphenicol, clinical signs of toxicosis included lethargy, decreased appetite, weight loss, and gastrointestinal upset . Hematologic changes typically begin within the first week of treatment, with bone marrow changes including hypocellularity and vacuolation of lymphocytes, myeloid cells, and erythroid precursors . By two weeks of treatment, peripheral blood changes become evident, including decreased numbers of reticulocytes, platelets, and white blood cells .
It has been postulated that the dose-related bone marrow suppression caused by Chloramphenicol results from its inhibition of protein synthesis in mammalian mitochondria, which contain 70S ribosomes similar to those found in bacteria .
Recent Research Developments
Structural Insights
Recent advances in structural biology have provided new insights into Chloramphenicol's mechanism of action. A 2024 study published in Nature utilized cryo-electron tomography to analyze the impact of Chloramphenicol inside the bacterium Mycoplasma pneumoniae, resolving Chloramphenicol-bound ribosomes to 3.0 Å . This research elucidated how Chloramphenicol coordinates with natural nascent peptides and transfer RNAs in the peptidyl transferase center.
These findings revealed that Chloramphenicol leads to the accumulation of translation elongation states and extensive ribosome collisions, suggesting that beyond direct inhibition of protein synthesis, Chloramphenicol may activate cellular stress responses . This work exemplifies how in-cell structural biology can expand understanding of mechanisms of action for extensively studied antibiotics.
Clinical Efficacy Studies
A recent retrospective study examined the clinical use of Chloramphenicol in cats, finding that of 12 cats treated with the antibiotic, nine effectively achieved either bacteriologic or clinical cure . The study noted that adverse effects were uncommon and limited to gastrointestinal upset, which was self-limiting or manageable with supportive treatment in two cats .
This research provides valuable real-world data on Chloramphenicol's efficacy against various infections, including those caused by multidrug-resistant organisms such as methicillin-resistant Staphylococcus species and multidrug-resistant Enterococcus faecium . Such studies help inform clinical decision-making when considering Chloramphenicol as a treatment option.
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